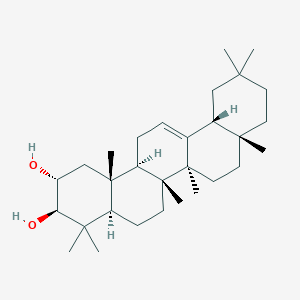
Phospholipid PL1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phospholipid PL1 is a phospholipid-derived nanoparticle known for its ability to deliver costimulatory receptor messenger RNA (CD137 or OX40) to T cells. This compound has shown potential in inducing the activation of various immune cells, including T cells and dendritic cells, thereby enhancing antitumor immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phospholipid PL1 is synthesized through a series of chemical reactions involving the modification of phospholipid molecules. The process typically involves the incorporation of specific functional groups that enable the delivery of messenger RNA to target cells. The reaction conditions are carefully controlled to ensure the stability and efficacy of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced bioreactors and purification techniques. The process includes the extraction of phospholipids from natural sources, followed by chemical modification and formulation into nanoparticles. Quality control measures are implemented to ensure the consistency and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Phospholipid PL1 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include modified phospholipid molecules with enhanced functional properties, such as increased stability and improved delivery efficiency .
Aplicaciones Científicas De Investigación
Phospholipid PL1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Phospholipid PL1 exerts its effects by delivering costimulatory receptor messenger RNA to T cells. This process involves the following molecular targets and pathways:
Molecular Targets: CD137 and OX40 receptors on T cells.
Pathways Involved: Activation of T cells and dendritic cells, leading to an enhanced immune response against tumors.
Comparación Con Compuestos Similares
Phospholipid PL1 is unique in its ability to deliver costimulatory receptor messenger RNA to T cells. Similar compounds include:
Phosphatidylcholine: A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine: Another key phospholipid, playing a role in membrane fusion and cell signaling.
Compared to these compounds, this compound has enhanced functional properties, making it a valuable tool in cancer immunotherapy and other biomedical applications .
Propiedades
Fórmula molecular |
C61H121N2O10P |
|---|---|
Peso molecular |
1073.6 g/mol |
Nombre IUPAC |
octan-3-yl 9-[3-[3-diethoxyphosphoryloxypropyl-(9-octan-3-yloxy-9-oxononyl)amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C61H121N2O10P/c1-9-17-32-43-56(12-4)71-59(64)46-35-26-20-23-29-38-49-62(50-39-30-24-21-27-36-47-60(65)72-57(13-5)44-33-18-10-2)52-41-53-63(54-42-55-70-74(67,68-15-7)69-16-8)51-40-31-25-22-28-37-48-61(66)73-58(14-6)45-34-19-11-3/h56-58H,9-55H2,1-8H3 |
Clave InChI |
WFUOKVSXWZZCJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCOP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



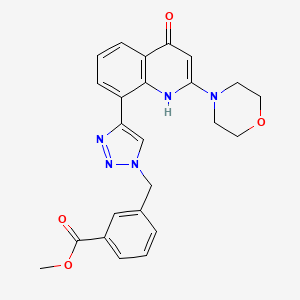
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)

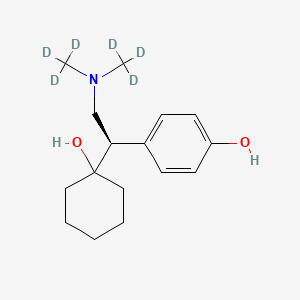
![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)

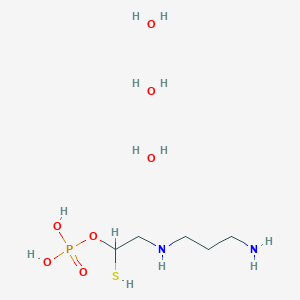
![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)
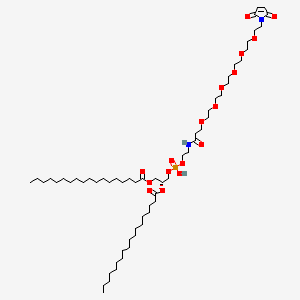
![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)
